molecular formula C13H17F2NO3 B10975502 N-(butan-2-yl)-4-(difluoromethoxy)-3-methoxybenzamide

N-(butan-2-yl)-4-(difluoromethoxy)-3-methoxybenzamide

Cat. No.: B10975502
M. Wt: 273.28 g/mol
InChI Key: NIFMUCVVMWRSAF-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-4-(difluoromethoxy)-3-methoxybenzamide is an organic compound with a complex structure that includes a benzamide core substituted with butan-2-yl, difluoromethoxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-(difluoromethoxy)-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate aniline derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of Substituents: The butan-2-yl, difluoromethoxy, and methoxy groups are introduced through various substitution reactions. For example, the difluoromethoxy group can be introduced using difluoromethyl ether in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-4-(difluoromethoxy)-3-methoxybenzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under various conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on various biological systems.

    Industry: It could be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-(difluoromethoxy)-3-methoxybenzamide would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.

    Pathways Involved: The biochemical pathways that are affected by the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-2-(difluoromethoxy)aniline
  • N-(butan-2-yl)-2-(trifluoromethoxy)aniline

Uniqueness

N-(butan-2-yl)-4-(difluoromethoxy)-3-methoxybenzamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further study.

Properties

Molecular Formula

C13H17F2NO3

Molecular Weight

273.28 g/mol

IUPAC Name

N-butan-2-yl-4-(difluoromethoxy)-3-methoxybenzamide

InChI

InChI=1S/C13H17F2NO3/c1-4-8(2)16-12(17)9-5-6-10(19-13(14)15)11(7-9)18-3/h5-8,13H,4H2,1-3H3,(H,16,17)

InChI Key

NIFMUCVVMWRSAF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)OC(F)F)OC

Origin of Product

United States

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